Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the methoxyimino group and the carbonyl group in the ester and ketone groups would introduce areas of planarity into the molecule. The bromine atom would be a site of high electron density due to its seven valence electrons .
Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the bromo group could undergo nucleophilic substitution reactions, the ester group could undergo hydrolysis or reduction reactions, and the methoxyimino group could participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester, ketone, and methoxyimino groups would likely make this compound polar and capable of participating in hydrogen bonding, which could affect its solubility and boiling point .
Scientific Research Applications
Insect Pest Control Agents
The synthesis of novel chiral butanoate esters, identified as juvenogens, showcases the application of butanoic acid derivatives in insect pest control. These biochemically activated insect hormonogenic compounds were synthesized from their chiral precursors, specifically designed for the control of insect pests. The enantiomeric purity and absolute configuration of these compounds were meticulously characterized, highlighting their potential for precise and targeted pest management strategies (Wimmer et al., 2007).
Synthesis of Bioactive Molecules
The synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction showcases another application of butanoic acid derivatives. This synthesis pathway highlights the flexibility of butanoic acid derivatives in creating complex molecules with potential applications in various fields of chemistry and pharmacology (Ye He, 2004).
Fungicidal Applications
Derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)butanoic acids, synthesized through the condensation of acyl hydrazines, are analogous to strobilurins, which are fungicidal antibiotics. This application underscores the role of butanoic acid derivatives in developing agrochemicals aimed at protecting crops from fungal diseases, demonstrating their significant potential in agricultural sciences (Zakharychev et al., 1999).
Solubility Studies
Research on the solubilities of specific butanoic acid derivatives in various solvents provides critical data for the formulation of chemical products, including pharmaceuticals and agrochemicals. Such studies are essential for understanding the behavior of these compounds in different environments, which is crucial for their effective application in diverse scientific and industrial fields (Song et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s worth noting that organoboron compounds, which this compound may be related to, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, affecting various biochemical processes .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, organoboron compounds can undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can affect various biochemical pathways and their downstream effects.
Result of Action
The transformations that organoboron compounds can undergo, such as oxidations, aminations, halogenations, and c–c-bond-formations, can have significant molecular and cellular effects .
Properties
IUPAC Name |
ethyl (2Z)-4-bromo-2-methoxyimino-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLGGWIEBUSRX-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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